
Ciclapolina 9
Descripción general
Descripción
La Ciclapolina 9 es un inhibidor potente y selectivo de la quinasa similar a polo 1 (PLK1), una proteína quinasa serina/treonina involucrada en la regulación del ciclo celular, mitosis, citocinesis y la respuesta al daño del ADN. La this compound es conocida por su inhibición competitiva del ATP con un valor de IC50 de 500 nM, lo que la convierte en una herramienta valiosa en la investigación científica, particularmente en estudios sobre cáncer .
Aplicaciones Científicas De Investigación
Cancer Research
Cyclapolin 9 has been extensively studied for its potential in cancer therapy due to its ability to inhibit PLK1, which is often overexpressed in various tumors.
- Case Study : In lung cancer cell lines (A549, H1299, H157), treatment with Cyclapolin 9 prior to mTORC1 inhibition resulted in decreased TCTP protein levels, indicating its role in enhancing chemosensitivity to drugs like cisplatin and doxorubicin .
Cell Line | Treatment | Effect on TCTP Levels |
---|---|---|
A549 | Cyclapolin 9 + Rapamycin | Decreased |
H1299 | Cyclapolin 9 + Rapamycin | Decreased |
H157 | Cyclapolin 9 + Rapamycin | Decreased |
Molecular Biology
Cyclapolin 9 is utilized to study the role of PLK1 in cellular processes such as mitosis and cytokinesis.
- Research Findings : Inhibition of PLK1 by Cyclapolin 9 affects the phosphorylation status of key proteins involved in cell cycle regulation, demonstrating its utility in dissecting complex signaling pathways .
Drug Development
The compound serves as a reference standard in the development of new PLK1 inhibitors.
- Comparison with Other Inhibitors : Cyclapolin 9 is noted for its high selectivity for PLK1 compared to other inhibitors like BI 2536 and Volasertib, which have broader kinase inhibition profiles .
Inhibitor | IC50 (nM) | Selectivity |
---|---|---|
Cyclapolin 9 | 500 | High |
BI 2536 | 0.83 | Moderate |
Volasertib | Not specified | Broad |
Biochemical Pathways Affected by Cyclapolin 9
Cyclapolin 9's inhibition of PLK1 impacts several biochemical pathways critical for cell cycle regulation:
- Cell Cycle Progression : Inhibition of PLK1 leads to disruptions in centrosome function and spindle assembly, resulting in mitotic arrest.
- Apoptosis Induction : By modulating the activity of proteins like Cdc25C, Cyclapolin 9 can influence apoptotic pathways, providing insights into therapeutic strategies for cancer treatment .
Mecanismo De Acción
La Ciclapolina 9 ejerce sus efectos inhibiendo competitivamente el sitio de unión al ATP de PLK1. Esta inhibición interrumpe la actividad de la quinasa, lo que lleva al arresto del ciclo celular y la apoptosis en las células cancerosas. Los objetivos moleculares incluyen el bolsillo de unión al ATP de PLK1, y las vías involucradas están principalmente relacionadas con la regulación del ciclo celular y la respuesta al daño del ADN .
Análisis Bioquímico
Biochemical Properties
Cyclapolin 9 functions as an ATP-competitive inhibitor of PLK1 with an IC50 of 500 nM . It selectively inhibits PLK1 without affecting other kinases . Cyclapolin 9 interacts with the ATP-binding site of PLK1, preventing the phosphorylation of downstream substrates. This inhibition disrupts the normal function of PLK1 in cell cycle progression and mitosis .
Cellular Effects
Cyclapolin 9 has been shown to influence various cellular processes. It inhibits the contraction of prostate smooth muscle cells by reducing electric field stimulation-induced contractions . Cyclapolin 9 also affects cell signaling pathways, including the NLRP3 inflammasome pathway, by dampening the inflammasome-elicited response in inflammatory disease models . Additionally, Cyclapolin 9 can induce the collapse of spindle poles in cells, leading to mitotic arrest and apoptosis .
Molecular Mechanism
At the molecular level, Cyclapolin 9 exerts its effects by binding to the ATP-binding site of PLK1, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of key substrates involved in mitotic progression, such as Cdc25 and Wee1 . Cyclapolin 9 also disrupts the recruitment of γ-tubulin to centrosomes, impairing microtubule nucleation and spindle pole maintenance . These molecular interactions ultimately lead to cell cycle arrest and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, Cyclapolin 9 has demonstrated stability when stored at -20°C for up to three years . Over time, Cyclapolin 9 maintains its inhibitory effects on PLK1, leading to sustained mitotic arrest and apoptosis in treated cells . Long-term studies have shown that Cyclapolin 9 can induce persistent changes in cellular function, including alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
In animal models, the effects of Cyclapolin 9 vary with dosage. At lower doses, Cyclapolin 9 effectively inhibits PLK1 activity without causing significant toxicity . At higher doses, Cyclapolin 9 can induce adverse effects, including weight loss and organ toxicity . Threshold effects have been observed, where a minimum concentration of Cyclapolin 9 is required to achieve significant inhibition of PLK1 and subsequent cellular effects .
Metabolic Pathways
Cyclapolin 9 is involved in metabolic pathways related to cell cycle regulation and mitosis. It interacts with enzymes such as Cdc25 and Wee1, which are critical for the activation and inhibition of cyclin-dependent kinase 1 (CDK1)-cyclin B complex . By inhibiting PLK1, Cyclapolin 9 disrupts these pathways, leading to cell cycle arrest and apoptosis .
Transport and Distribution
Within cells, Cyclapolin 9 is transported and distributed primarily through passive diffusion . It accumulates in the cytoplasm and nucleus, where it exerts its inhibitory effects on PLK1 . Cyclapolin 9 does not rely on specific transporters or binding proteins for its cellular distribution .
Subcellular Localization
Cyclapolin 9 localizes to the cytoplasm and nucleus of cells, where it interacts with PLK1 . The subcellular localization of Cyclapolin 9 is crucial for its inhibitory activity, as it needs to access the ATP-binding site of PLK1 within these compartments . Cyclapolin 9 does not undergo significant post-translational modifications that affect its localization or function .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La Ciclapolina 9 puede sintetizarse mediante un proceso de síntesis orgánica de varios pasos. Los pasos clave incluyen la formación del núcleo de benzotiazol, seguida de reacciones de nitración y trifluorometilación. El producto final se obtiene mediante reacciones de formación de carboxamida y oxidación. Las condiciones de reacción típicas incluyen el uso de ácidos fuertes para la nitración, agentes trifluorometilantes y agentes oxidantes a temperaturas y presiones controladas .
Métodos de Producción Industrial
La producción industrial de la this compound implica la ampliación del proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción para obtener rendimientos y pureza más altos, el uso de reactivos de grado industrial y la utilización de reactores de flujo continuo para garantizar la calidad constante del producto. El producto final se purifica utilizando técnicas como la recristalización y la cromatografía .
Análisis De Reacciones Químicas
Tipos de Reacciones
La Ciclapolina 9 experimenta varias reacciones químicas, que incluyen:
Oxidación: Conversión del núcleo de benzotiazol a su forma de óxido.
Reducción: Posible reducción del grupo nitro en condiciones específicas.
Sustitución: Reacciones de sustitución electrófila en el anillo de benzotiazol.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno u otros peróxidos en condiciones ácidas.
Reducción: Hidrogenación catalítica o hidruros metálicos.
Sustitución: Agentes halogenantes, agentes nitrantes y agentes trifluorometilantes.
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen varios benzotiazoles sustituidos, que pueden funcionalizarse aún más para diferentes aplicaciones .
Comparación Con Compuestos Similares
Compuestos Similares
BI 2536: Otro inhibidor de PLK1 con un mecanismo de acción similar pero una estructura química diferente.
Volasertib: Un inhibidor de PLK1 con un perfil de inhibición de quinasas más amplio.
GSK461364: Un inhibidor selectivo de PLK1 con propiedades farmacocinéticas distintas.
Singularidad de la Ciclapolina 9
La this compound es única debido a su alta selectividad para PLK1 y su potente inhibición competitiva del ATP. A diferencia de otros inhibidores, muestra una actividad mínima contra otras quinasas, lo que la convierte en una herramienta valiosa para estudiar las vías y los efectos específicos de PLK1 .
Actividad Biológica
Cyclapolin 9 is a selective inhibitor of Polo-like kinase 1 (PLK1), a critical regulator of cell cycle progression and mitosis. This compound has garnered attention in various research studies for its potential therapeutic applications, particularly in cancer treatment and other cellular processes influenced by PLK1 activity.
Cyclapolin 9 operates as an ATP-competitive inhibitor of PLK1, exhibiting an IC50 value of approximately 500 nM, indicating its potency in inhibiting the kinase's activity . By binding to the active site of PLK1, Cyclapolin 9 disrupts its function, leading to altered phosphorylation states of downstream substrates involved in cell cycle regulation.
Inhibition of TCTP Degradation
A pivotal study demonstrated that Cyclapolin 9 effectively inhibits the degradation of the protein TCTP (Tumor Protein Translationally Controlled) during mTORC1 inhibition. The experiments conducted on A549 lung cancer cells showed that pretreatment with Cyclapolin 9 abrogated the decrease in TCTP protein levels typically induced by mTORC1 inhibition via rapamycin. This was confirmed by observing changes in the phosphorylation of Cdc25C, a substrate for PLK1, which also indicated successful inhibition of PLK1 activity .
Impact on YY1 Phosphorylation
Another significant finding involved the transcription factor YY1, which was identified as a substrate for PLK1. In experiments with HeLa cells, the addition of Cyclapolin 9 resulted in a marked decrease in the phosphorylation of YY1 at threonine 39 (T39), further supporting its role as a specific inhibitor of PLK1 activity during the G2/M transition of the cell cycle .
Effects on Prostate Smooth Muscle Contraction
Cyclapolin 9 has also been studied for its effects on smooth muscle contraction. In a study assessing electrical field stimulation (EFS)-induced contractions in prostate strips, treatment with Cyclapolin 9 (at concentrations as low as 3 μM) significantly reduced contractions elicited by α1-agonists like methoxamine and phenylephrine. This suggests a broader physiological role for PLK1 beyond cell cycle regulation, potentially impacting smooth muscle function .
Case Studies and Experimental Data
Study | Findings | Concentration | Model |
---|---|---|---|
TCTP Degradation Study | Cyclapolin 9 inhibited TCTP degradation and affected Cdc25C phosphorylation | N/A | A549 Cells |
YY1 Phosphorylation Study | Decreased phosphorylation of YY1 at T39 upon Cyclapolin 9 treatment | 5-10 mM | HeLa Cells |
Prostate Smooth Muscle Study | Reduced EFS-induced contractions by α1-agonists | 3 μM | Prostate Strips |
Propiedades
IUPAC Name |
7-nitro-3-oxido-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3N3O4S/c10-9(11,12)3-1-4-6(5(2-3)15(18)19)20-8(7(13)16)14(4)17/h1-2H,(H2,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFLXKUKCSDMLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1[N+](=C(S2)C(=O)N)[O-])[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.